

In-Depth Technical Guide to Myrcenol Sulfone

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Compound of Interest

Compound Name: *Myrcenol sulfone*

Cat. No.: *B074774*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Myrcenol Sulfone**, scientifically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. The information presented is intended to support research and development activities by providing detailed data on its properties, synthesis, and potential biological relevance.

Chemical Identity and Physical Properties

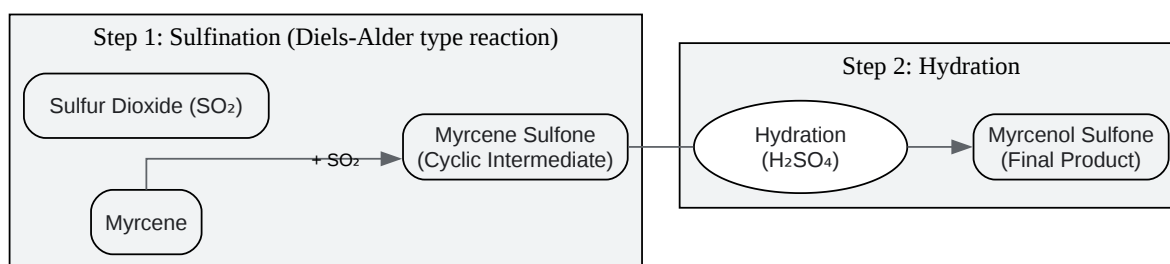
Myrcenol sulfone (CAS No. 1135-22-4) is an organosulfur compound derived from myrcene. It is characterized by a sulfonyl functional group incorporated into a five-membered heterocyclic ring (a dihydrothiophene 1,1-dioxide) and a substituted pentanol side chain. The presence of the sulfonyl group and the hydroxyl group imparts distinct chemical properties to the molecule.

Table 1: Physical and Chemical Properties of **Myrcenol Sulfone**

Property	Value	Source(s)
IUPAC Name	5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol	
CAS Number	1135-22-4	
Molecular Formula	C ₁₀ H ₁₈ O ₃ S	
Molecular Weight	218.32 g/mol	
Physical State	Liquid at room temperature	[1]
Boiling Point	Approximately 200 °C	[1]
Solubility	Soluble in organic solvents such as ethanol and ether; less soluble in water.[1]	

Synthesis of Myrcenol Sulfone

The synthesis of **myrcenol sulfone** is a two-step process that begins with the readily available monoterpene, myrcene. The overall synthetic pathway involves the formation of a cyclic sulfone intermediate followed by hydration.



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Diagram 1: Synthetic workflow for **Myrcenol Sulfone**.

Experimental Protocols

Step 1: Synthesis of Myrcene Sulfone (Cyclic Intermediate)

A common method for the formation of the cyclic sulfone from myrcene involves a reaction with sulfur dioxide. This reaction proceeds via a mechanism analogous to a Diels-Alder reaction, where the conjugated diene system of myrcene reacts with sulfur dioxide.

- **Reaction Conditions:** Myrcene is reacted with sulfur dioxide under mild conditions.^[1] This process is economically viable as it does not necessitate high temperatures or pressures.^[1]

Step 2: Hydration of Myrcene Sulfone

The cyclic myrcene sulfone intermediate is then hydrated to yield the final product, **myrcenol sulfone**.

- **Reaction Conditions:** The hydration is typically carried out in the presence of sulfuric acid.^[1] The reaction temperature is controlled to optimize the yield and purity of the final product.^[1]

Spectral Data

At present, publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol is limited. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment upon synthesis.

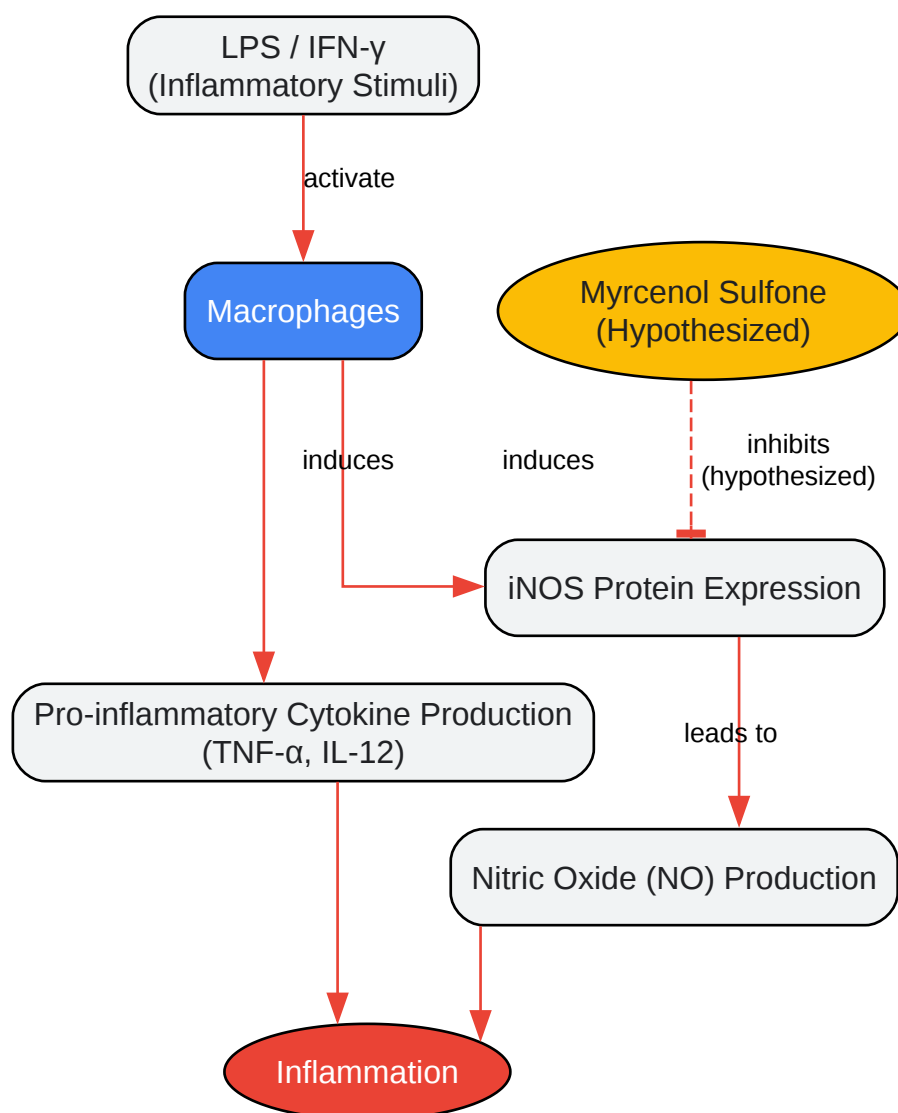
Biological Activity and Signaling Pathways

While specific studies on the biological activity of **myrcenol sulfone** are not extensively documented in publicly accessible literature, the precursor molecule, myrcene, has been investigated for various pharmacological effects. Additionally, the broader class of sulfone derivatives has shown a range of biological activities.

It has been suggested that **myrcenol sulfone** may possess antimicrobial and anti-inflammatory properties.^[1] The sulfone functional group is known to be a key pharmacophore in a variety of therapeutic agents.^[2]

Potential Anti-inflammatory Action (Hypothesized)

The anti-inflammatory potential of sulfone derivatives has been documented.[1] Some sulfone compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and interleukin-12 (IL-12) in activated macrophages.[1] The mechanism for this inhibition can involve the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[1]



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Diagram 2: Hypothesized anti-inflammatory signaling pathway.

It is important to note that the biological activities and the specific signaling pathways for **myrcenol sulfone** have not been conclusively determined and require further experimental

validation. The information on potential anti-inflammatory effects is extrapolated from studies on other sulfone derivatives.

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